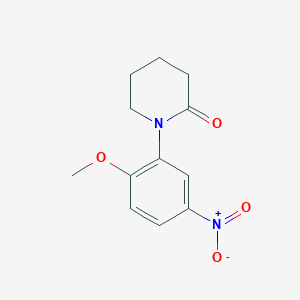

1-(2-Methoxy-5-nitrophenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-11-6-5-9(14(16)17)8-10(11)13-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQLLJHEJHQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Optimization for 1 2 Methoxy 5 Nitrophenyl Piperidin 2 One

Strategic Retrosynthetic Disconnections and Fragment Analysis

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. ias.ac.in For 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one, the most logical and strategic disconnection is the C(aryl)-N bond of the lactam. This is a common and effective strategy for N-aryl heterocycles. researchgate.net

This disconnection breaks the target molecule into two primary fragments:

Fragment A: The piperidin-2-one (also known as δ-valerolactam) moiety.

Fragment B: The 2-methoxy-5-nitrophenyl group.

These fragments correspond to specific synthons, which are idealized reactive species, and in turn, to practical synthetic equivalents (reagents).

Fragment A Synthon: A piperidin-2-one anion or an equivalent nucleophilic nitrogen. The synthetic equivalent is piperidin-2-one itself, a commercially available cyclic amide.

Fragment B Synthon: A 2-methoxy-5-nitrophenyl cation or an equivalent electrophilic aromatic species. The synthetic equivalent would be an aryl halide, such as 2-chloro-1-methoxy-4-nitrobenzene or 2-bromo-1-methoxy-4-nitrobenzene . Aryl halides are common substrates in cross-coupling reactions.

This retrosynthetic approach simplifies a complex target into a C-N bond formation reaction between two accessible building blocks, forming the basis for a convergent synthetic strategy.

Development of Novel and Efficient Convergent Synthetic Pathways

A convergent synthesis, where fragments are prepared separately and then joined, is generally more efficient for complex molecules. nih.gov Based on the retrosynthetic analysis, the key step is the formation of the C(aryl)-N bond. Modern organic synthesis offers several powerful methods for this transformation.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds. numberanalytics.comacsgcipr.org This pathway involves the palladium-catalyzed cross-coupling of an aryl halide (Fragment B) with piperidin-2-one (Fragment A).

The reaction would proceed by combining 2-halo-1-methoxy-4-nitrobenzene with piperidin-2-one in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of halide (Cl, Br) can influence reactivity, with aryl bromides often being more reactive than chlorides, though modern catalysts are effective for both. researchgate.net

Pathway 2: Copper-Catalyzed Ullmann Condensation

A more traditional, yet still relevant, method is the Ullmann condensation. wikipedia.org This reaction uses a copper catalyst to couple an aryl halide with an amine or amide. While classic Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern protocols often use ligands to facilitate the reaction under milder conditions. nsf.gov

This pathway would involve reacting 2-halo-1-methoxy-4-nitrobenzene with piperidin-2-one using a copper catalyst (e.g., CuI) and a ligand (e.g., a diamine) in a suitable solvent. wikipedia.org This approach can be an alternative to palladium-catalyzed methods, particularly in specific industrial contexts.

Optimization of Reaction Conditions for Yield, Selectivity, and Atom Economy

Palladium Precatalyst and Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., t-BuXPhos), are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle. nih.govrsc.org

Base: A strong, non-nucleophilic base is required to deprotonate the lactam. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The base's strength and solubility can significantly impact reaction rates and yields.

Solvent: Anhydrous, aprotic solvents like toluene (B28343), 1,4-dioxane, or tetrahydrofuran (B95107) (THF) are typically used to prevent catalyst deactivation and unwanted side reactions.

Temperature: Most Buchwald-Hartwig aminations require heating, often in the range of 80-120 °C, to drive the reaction to completion.

A hypothetical optimization study for the Buchwald-Hartwig coupling is presented below.

| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | XantPhos | Cs₂CO₃ | Toluene | 110 | 65 |

| 2 | Pd₂(dba)₃ (1) | t-BuXPhos | NaOtBu | Toluene | 100 | 88 |

| 3 | Pd₂(dba)₃ (1) | t-BuXPhos | K₃PO₄ | Dioxane | 100 | 75 |

| 4 | Pd G3 XantPhos (2) | - | NaOtBu | Toluene | 100 | 92 |

| 5 | Pd G3 XantPhos (2) | - | DBU | MeCN/Toluene | 120 | 85 |

Data are hypothetical and for illustrative purposes.

From an atom economy perspective, cross-coupling reactions are highly efficient as they directly form the desired bond with minimal generation of byproducts, primarily an inorganic salt.

Application of Modern Catalytic Systems in Bond Formations

The success of C-N cross-coupling reactions heavily relies on the sophistication of the catalytic system.

Palladium Catalysis: The catalytic cycle for the Buchwald-Hartwig amination is well-understood and involves:

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.

Ligand Substitution/Base-Mediated Deprotonation: The lactam coordinates to the palladium center, and the base removes its N-H proton.

Reductive Elimination: The C-N bond is formed, releasing the N-aryl lactam product and regenerating the Pd(0) catalyst.

Modern advancements have led to the development of highly active and stable palladacycle precatalysts (e.g., G3 and G4 precatalysts). chemrxiv.org These complexes readily generate the active monoligated Pd(0) species in solution, leading to more reliable and efficient reactions with lower catalyst loadings. Furthermore, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering high thermal stability and catalytic activity. rsc.org

Copper Catalysis: For the Ullmann condensation, early systems used stoichiometric amounts of copper powder at very high temperatures. rsc.org Modern systems employ catalytic amounts of a copper(I) salt (like CuI) with a ligand, such as 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine. These ligands stabilize the copper center and facilitate the catalytic cycle, allowing for significantly milder reaction conditions and broader substrate scope. wikipedia.org

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. acsgcipr.org

Solvent Selection: Traditional solvents like toluene and dioxane are effective but have environmental and health concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be excellent solvents for Buchwald-Hartwig reactions. nsf.govacs.orgacs.org

Aqueous Micellar Catalysis: An innovative approach involves performing the coupling reaction in water using surfactants to form micelles. These nanoreactors can solubilize the organic substrates and the catalyst, allowing the reaction to proceed efficiently in a benign aqueous medium, often at lower temperatures and with very low catalyst loadings (ppm level). escholarship.org

Energy Consumption: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. beilstein-journals.org

Catalyst Reduction: A primary goal is to minimize the use of precious metals like palladium. This can be achieved by using highly efficient ligands that allow for very low catalyst loadings or by developing catalysts based on more abundant and less toxic metals like copper or nickel.

Flow Chemistry and Continuous Processing Approaches for Scalable Production

For large-scale production, translating the synthesis from batch to continuous flow processing offers numerous advantages. rsc.org

Enhanced Safety and Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for precise temperature control and rapid dissipation of heat, which is particularly important for exothermic amination reactions. rsc.org

Improved Reproducibility and Scalability: Continuous processing allows for consistent product quality and straightforward scaling by extending the operation time rather than increasing reactor volume.

Challenges and Solutions: A major challenge in flow chemistry is the handling of solids, such as the inorganic base (e.g., NaOtBu) and the salt byproduct (e.g., NaBr). acs.org This can lead to reactor clogging. Solutions include:

Using soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org

Employing reactor designs that can handle slurries.

Utilizing biphasic flow systems to continuously remove byproducts.

A continuous flow setup for the Buchwald-Hartwig amination would involve pumping separate streams of the aryl halide, piperidin-2-one, base, and catalyst solution into a heated microreactor or packed-bed reactor, with the product emerging continuously for collection and purification. rsc.org

Mechanistic Investigations into the Chemical Reactivity of 1 2 Methoxy 5 Nitrophenyl Piperidin 2 One

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl component of the molecule is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the benzene (B151609) ring: the nitro group (-NO₂), the methoxy (B1213986) group (-OCH₃), and the piperidin-2-one substituent.

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. ijrti.orglibretexts.org Conversely, the methoxy group is an activating group and an ortho-, para-director, owing to its ability to donate electron density through resonance, which outweighs its inductive electron-withdrawing effect. libretexts.org The piperidin-2-one substituent, connected via the nitrogen atom, is expected to be a weak deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group, which reduces the electron-donating ability of the nitrogen lone pair to the aromatic ring. It is generally considered an ortho-, para-director.

The positions on the aromatic ring are numbered as follows: C1 is attached to the piperidin-2-one, C2 to the methoxy group, and C5 to the nitro group. The available positions for substitution are C3, C4, and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2 | Activating (Resonance), Electron-withdrawing (Inductive) | Ortho, Para (to C2) -> C3, C6 |

| -NO₂ | C5 | Deactivating (Resonance and Inductive) | Meta (to C5) -> C3 |

| -N(C=O)R | C1 | Deactivating (Inductive) | Ortho, Para (to C1) -> C6 |

Based on the cumulative influence of these groups, the most likely position for electrophilic attack is C3. This position is meta to the deactivating nitro group and ortho to the activating methoxy group. While C6 is ortho to the methoxy group and para to the piperidin-2-one substituent, it is also ortho to the bulky piperidin-2-one, which may introduce steric hindrance. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur preferentially at the C3 position.

Nucleophilic Reactivity and Ring-Opening/Ring-Closing Reactions of the Lactam Core

The lactam core of 1-(2-methoxy-5-nitrophenyl)piperidin-2-one possesses several sites for nucleophilic attack. The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles, potentially leading to ring-opening reactions. nih.gov This reactivity is a characteristic feature of amides and lactams.

Under strong basic or acidic conditions, hydrolysis of the lactam can occur, yielding the corresponding amino acid derivative, 5-amino-N-(2-methoxy-5-nitrophenyl)pentanoic acid. The mechanism in basic media involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the cleavage of the C-N bond within the ring. In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

The nitrogen atom of the lactam is part of an amide linkage and is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, deprotonation of the α-carbon to the carbonyl group can occur, generating an enolate intermediate that can participate in various C-C bond-forming reactions.

Ring-closing reactions to reform the piperidin-2-one ring are also mechanistically significant, particularly in the synthesis of this heterocyclic system. For instance, the intramolecular cyclization of a suitable γ-amino acid derivative would proceed via nucleophilic attack of the amino group on an activated carboxylic acid derivative.

Redox Transformations of the Nitro Group and Methoxy Substituent

The nitro group is a versatile functional group that can undergo a range of reduction reactions to afford various nitrogen-containing functionalities. commonorganicchemistry.comgoogle.com The complete reduction of the nitro group in this compound would yield 1-(5-amino-2-methoxyphenyl)piperidin-2-one. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.commdpi.com

Partial reduction of the nitro group can also be achieved under controlled conditions to yield the corresponding nitroso or hydroxylamine (B1172632) derivatives. mdpi.com These intermediates are often highly reactive.

The methoxy group is generally stable to most redox conditions. However, under harsh conditions, such as with strong acids like HBr or BBr₃, demethylation can occur to yield the corresponding phenol, 1-(2-hydroxy-5-nitrophenyl)piperidin-2-one. This reaction proceeds via nucleophilic attack of the bromide ion on the methyl group of the protonated ether.

Impact of Electronic and Steric Effects of Substituents on Reaction Pathways

The electronic and steric effects of the substituents play a critical role in dictating the preferred reaction pathways. As discussed in the context of electrophilic aromatic substitution, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and piperidin-2-one groups determines the regioselectivity of the reaction. libretexts.orgscilit.com

Steric hindrance from the piperidin-2-one and methoxy groups can influence the accessibility of certain positions on the aromatic ring to incoming electrophiles. youtube.com For instance, the ortho positions adjacent to these bulky groups may be less favored for substitution compared to less hindered positions.

In nucleophilic reactions involving the lactam ring, the electronic nature of the N-aryl substituent can influence the reactivity of the carbonyl group. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted N-phenylpiperidin-2-one.

Exploration of Pericyclic and Rearrangement Reactions

While pericyclic reactions are not the most common transformations for this class of compounds, certain rearrangement reactions are plausible. For instance, N-aryl lactams can undergo rearrangements under specific conditions. One such example is the Chapman rearrangement, which involves the thermal rearrangement of N-aryl iminoethers to N,N-diaryl amides. Although not directly applicable to the lactam itself, derivatives of this compound could potentially be designed to undergo such transformations.

Another potential rearrangement is the Beckmann rearrangement, which converts an oxime to an amide. wikipedia.orgbyjus.com If the piperidin-2-one ring were to be opened and the resulting ketone converted to an oxime, a subsequent Beckmann rearrangement could lead to the formation of a seven-membered lactam (a caprolactam derivative).

Photochemical and Electrochemical Reactivity Studies

The presence of the nitroaromatic chromophore suggests that this compound is likely to exhibit photochemical reactivity. Nitrobenzyl compounds are well-known to undergo intramolecular redox reactions upon irradiation with UV light. acs.orgresearchgate.net This process typically involves the transfer of an oxygen atom from the nitro group to a benzylic position, leading to the formation of a nitroso compound and the release of a protected group. While the piperidin-2-one is not a typical photolabile protecting group, the nitroaromatic moiety could still participate in other photochemical transformations, such as photoreduction in the presence of a suitable hydrogen donor. researchgate.net

Electrochemical studies would likely reveal the redox potentials associated with the nitro group. The nitro group is electrochemically active and can be reduced in a stepwise manner. The reduction potential will be influenced by the electronic environment of the aromatic ring. The electron-donating methoxy group would be expected to make the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted nitrobenzene.

| Reaction Type | Reactive Site | Predicted Outcome | Key Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitrophenyl Ring (C3) | Substitution at C3 position | Directing effects of -OCH₃, -NO₂, and lactam substituents |

| Nucleophilic Acyl Substitution | Lactam Carbonyl | Ring-opening (hydrolysis) | Strength of nucleophile, pH |

| Reduction | Nitro Group | Formation of amino, nitroso, or hydroxylamine group | Choice of reducing agent and reaction conditions |

| Photochemical Reaction | Nitro Group | Potential for intramolecular redox reactions | UV irradiation, presence of H-donors |

Sophisticated Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. While standard ¹H and ¹³C NMR would provide primary information, more advanced techniques are essential for a complete assignment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY experiments would reveal proton-proton coupling networks within the piperidin-2-one ring and the aromatic system. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would establish longer-range (2-3 bond) correlations, crucially connecting the aromatic moiety to the piperidinone ring via the nitrogen atom and confirming the substitution pattern.

Solid-State NMR (ssNMR): In the absence of single crystals suitable for X-ray diffraction, ssNMR could provide valuable information about the compound's conformation and packing in the solid state.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which can confirm the presence of a single chemical entity and provide an estimate of its molecular size.

Despite the utility of these methods, specific experimental 2D NMR, ssNMR, or DOSY data for 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one are not currently available in published literature.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides vital information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the compound's exact mass with high precision (typically to within 5 ppm). This allows for the unambiguous calculation of its elemental formula (C₁₂H₁₄N₂O₄).

MS/MS Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion. Analysis of the resulting fragment ions would help to piece together the molecular structure. Expected fragmentation pathways for this compound would include cleavage of the amide bond, loss of the nitro group (NO₂), and fragmentation of the piperidinone ring.

A detailed search of chemical databases and scientific journals did not yield any published HRMS or MS/MS fragmentation studies for this specific molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the lactam at approximately 1650-1680 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching of the methoxy (B1213986) group would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.

While theoretical predictions can be made, experimentally recorded and assigned IR and Raman spectra for this compound have not been found in the public domain.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidinone ring and the orientation of the substituted phenyl group. This technique would definitively confirm the connectivity and stereochemistry of the molecule.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore suggests that the compound would exhibit significant absorption in the UV or visible region. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) would be characteristic of the electronic structure. Fluorescence spectroscopy would determine if the molecule emits light after absorption and at what wavelength, providing further insight into its electronic properties.

No specific UV-Vis absorption or fluorescence spectroscopic data for this compound are currently available in the scientific literature.

Circular Dichroism Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. The target compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized or if enantiomers were resolved from a chiral precursor, CD spectroscopy would be an essential tool for determining their absolute configuration and studying their chiroptical properties. As no studies on chiral derivatives have been reported, no CD data exists.

Computational Chemistry and Theoretical Modeling of 1 2 Methoxy 5 Nitrophenyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and molecular orbital energies.

For 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), can be used to optimize the molecular geometry and determine its ground-state electronic structure. researchgate.netnih.gov These calculations yield crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

The molecular orbitals themselves can be visualized to understand the regions of electron density. In this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be concentrated around the electron-withdrawing nitro group and the carbonyl group of the piperidin-2-one ring. This distribution is critical for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (infrared and Raman spectra).

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can aid in the structural elucidation and assignment of ambiguous signals in the experimental spectrum. mdpi.com

Similarly, the vibrational frequencies of this compound can be calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity. openaccesspub.org This information is instrumental in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, N-O stretching of the nitro group, and various C-H bending modes. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 171.8 |

| C-NO₂ | 145.2 | 144.9 |

| C-OCH₃ | 155.8 | 155.2 |

| Aromatic C | 115-130 | 114-129 |

| Piperidinone C | 20-50 | 21-51 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves and changes shape. biorxiv.org

For this compound, MD simulations can be used to explore the different conformations of the piperidin-2-one ring and the rotational freedom around the single bond connecting the phenyl ring to the nitrogen atom. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties. The simulations can also provide insights into the flexibility of the molecule and how it might adapt its shape upon interacting with other molecules. biorxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structures of transient species like transition states. For the synthesis of this compound, or for reactions in which it might participate, reaction pathway modeling can be a powerful tool.

By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. rsc.org For instance, the synthesis of this compound likely involves the formation of an amide bond, and computational modeling could elucidate the precise mechanism and energetics of this step.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure, solubility, and potential to form larger aggregates. Computational methods can be used to predict the nature and strength of intermolecular interactions for this compound.

The presence of a nitro group, a methoxy (B1213986) group, and a carbonyl group suggests that this molecule can participate in a variety of non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (if interacting with a hydrogen bond donor). Computational analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which are likely sites for intermolecular interactions. openaccesspub.org Furthermore, simulations can be used to explore the propensity of these molecules to self-assemble into ordered structures, which could be relevant for its material properties. rsc.org The study of intermolecular interactions is also crucial for understanding how this molecule might bind to a biological target. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their chemical structure.

For a series of related piperidin-2-one derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or even biological activity. researchgate.netnih.govresearchgate.net This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and electronic features. These descriptors could include parameters such as molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors like HOMO and LUMO energies. nih.govasianpubs.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the property of interest. Such a model could guide the design of new derivatives of this compound with desired properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights from Structural Modification

Systematic Derivatization and Functionalization of the Piperidin-2-one Ring System

A systematic SAR study would involve the synthesis and in vitro testing of a library of analogs where the piperidin-2-one ring is modified. Key modifications would include:

Alkylation at positions 3, 4, 5, and 6: Introducing various alkyl groups (e.g., methyl, ethyl) to probe steric tolerance and hydrophobic interactions within a potential binding site.

Introduction of functional groups: Adding hydroxyl, amino, or carboxyl groups at different positions to explore potential new hydrogen bonding or ionic interactions.

Ring alteration: Synthesizing analogs with different ring sizes (e.g., pyrrolidin-2-one or caprolactam) to assess the impact of the lactam ring conformation on biological activity.

Modification of the Nitrophenyl Substituent: Bioisosteric Replacements and Electronic Tuning

The 2-methoxy-5-nitrophenyl group is a critical feature likely governing the compound's electronic and pharmacokinetic properties. A thorough investigation would replace the nitro group with various bioisosteres to modulate its electron-withdrawing strength and potential for metabolic reduction. nih.govacs.orgacs.org

Key bioisosteric replacements for the nitro group could include:

Cyano (-CN)

Trifluoromethyl (-CF3)

Sulfonamide (-SO2NH2)

Boronic acid (-B(OH)2) nih.gov

The methoxy (B1213986) group could also be replaced with other substituents like hydroxyl (-OH), fluoro (-F), or a simple hydrogen atom to probe the electronic and steric effects at the ortho position.

Table 1: Hypothetical Bioisosteric Replacements for the Nitro Group and Their Potential Effects This table is for illustrative purposes only, as no experimental data is available.

| Original Group | Bioisosteric Replacement | Potential Change in Property | Rationale |

|---|---|---|---|

| Nitro (-NO2) | Cyano (-CN) | Similar electron-withdrawing nature, reduced size. | Probes steric tolerance and mimics electronic profile. |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, metabolically stable. | Enhances metabolic stability and lipophilicity. nih.gov |

Impact of Conformational Changes on Molecular Recognition (In Vitro Models)

The piperidine (B6355638) ring exists in a dynamic equilibrium of chair and boat conformations. nih.govd-nb.info The substituents on both the phenyl ring and the piperidin-2-one lactam ring will influence the preferred three-dimensional shape of the molecule. This conformation is critical for how the molecule fits into a biological target. Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be required to determine the dominant conformations and how they relate to in vitro activity. Computational modeling could further predict the energetic favorability of different conformational states. researchgate.net

Analysis of Positional Isomer Effects on Reactivity and Molecular Interactions

The specific arrangement of the methoxy (position 2) and nitro (position 5) groups on the phenyl ring is crucial. Shifting these groups to other positions would create isomers (e.g., 1-(4-methoxy-3-nitrophenyl)piperidin-2-one) that would likely have vastly different electronic distributions and steric profiles. researchgate.net Comparing the in vitro activity of these positional isomers is a classic strategy to map the topology of a binding pocket and understand the required electronic properties for interaction. mdpi.com For example, moving the nitro group might disrupt a key hydrogen bond or create a steric clash, leading to a loss of activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Elucidation (In Vitro Data)

Once a sufficiently large and diverse set of analogs has been synthesized and tested in vitro, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.govnih.gov This involves calculating a range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and using statistical methods to build a mathematical model that correlates these descriptors with biological activity. oncodesign-services.com A robust QSAR model could then be used to predict the activity of unsynthesized compounds and provide mechanistic insights into which molecular properties are most important for activity. Building such a model is contingent on having reliable experimental data for a series of related compounds. mdpi.comresearchgate.net

Stereochemical Influence on Molecular Recognition and Interaction Mechanisms

If chiral centers are introduced onto the piperidin-2-one ring (for example, by adding a substituent at positions 3, 4, or 5), it would be essential to separate the resulting enantiomers and test them individually. Biological systems are chiral, and it is common for one enantiomer of a molecule to be significantly more active than the other. This phenomenon, known as stereoselectivity, provides strong evidence of a specific, three-dimensional interaction with a biological target. researchgate.net The differential activity between enantiomers can give profound insights into the binding mode and the specific orientation required for molecular recognition.

Derivatization Strategies and Analogue Synthesis for Mechanistic Probing and Functionalization

Design and Synthesis of Fluorescently Tagged Analogues for Imaging Studies (In Vitro)

The covalent attachment of a fluorescent reporter group, or fluorophore, to 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one would enable the direct visualization of its subcellular localization and interaction with potential binding partners within fixed or living cells using fluorescence microscopy. The design of such fluorescent analogues requires careful consideration of the attachment point of the fluorophore to minimize steric hindrance and preserve the parent compound's biological activity.

Synthetic Approach: A common strategy involves identifying a non-critical position on the this compound scaffold for the introduction of a linker. This linker would then be coupled to a reactive derivative of a suitable fluorophore. Potential attachment points could be the phenyl ring, by replacing a hydrogen atom, or by modifying the piperidin-2-one ring if structure-activity relationships suggest tolerance for substitution at a particular position.

Hypothetical Fluorescent Analogues:

| Fluorophore Class | Potential Attachment Strategy | Application |

|---|---|---|

| Coumarin Dyes | Amide bond formation via a linker attached to the phenyl ring. | Ratiometric sensing of binding events. |

| Fluorescein Derivatives | Ether or thioether linkage from a functionalized piperidinone ring. | High-quantum-yield imaging. |

| Rhodamine Analogues | Click chemistry conjugation to an alkyne- or azide-modified scaffold. | Live-cell imaging and tracking. |

This table is illustrative of potential strategies and has been generated for conceptual purposes, as specific examples for this compound are not available in the reviewed literature.

Detailed research findings on the synthesis and application of fluorescently tagged analogues of this compound for in vitro imaging studies have not been identified in the public scientific domain.

Introduction of Photoreactive Groups for Photoaffinity Labeling (Molecular Target Identification)

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule. This involves incorporating a photoreactive group into the structure of this compound. Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive moiety to form a highly reactive intermediate that covalently crosslinks the probe to its target protein.

Common Photoreactive Groups:

Aryl Azides: Upon photolysis, they form reactive nitrenes.

Benzophenones: Generate reactive triplet diradicals.

Diazirines: Form highly reactive carbenes and are often favored due to their small size, which minimizes perturbation of the original molecule's binding affinity.

Synthetic Considerations: The photoreactive group would be strategically placed on the molecule to ensure that upon activation, it is in close proximity to the binding site of the target protein. This often requires iterative design and synthesis to find the optimal position.

Hypothetical Photoaffinity Probes:

| Photoreactive Group | Linker Strategy | Potential Target Class |

|---|---|---|

| Phenyl Azide (B81097) | Direct substitution on the nitrophenyl ring. | Enzymes, receptors. |

| Benzophenone | Alkyl or ether linker from the piperidinone ring. | Proteins with hydrophobic binding pockets. |

This table presents hypothetical constructs for the purpose of illustrating the principles of photoaffinity labeling, as specific probes based on this compound have not been described in the available literature.

Synthesis of Affinity Probes for Protein Binding Studies (In Vitro)

Affinity probes are derivatives of a bioactive molecule that are immobilized on a solid support, such as agarose (B213101) or magnetic beads. These probes are used in affinity chromatography to isolate and identify binding partners from complex biological mixtures like cell lysates.

Design and Synthesis: An affinity probe based on this compound would require the introduction of a linker with a terminal functional group (e.g., a carboxylic acid, amine, or thiol) that can be covalently attached to the solid matrix. The linker's length and chemical nature are critical to ensure that the immobilized ligand is accessible to its target proteins and that its binding conformation is not compromised.

Illustrative Affinity Probe Synthesis Workflow:

Synthesize a derivative of this compound with a linker arm (e.g., a long-chain alkyl amine) at a non-essential position.

Activate the solid support (e.g., NHS-activated agarose beads).

Couple the linker-modified compound to the activated support.

Wash the beads extensively to remove any non-covalently bound ligand.

Specific protocols and research findings detailing the synthesis and use of affinity probes derived from this compound for in vitro protein binding studies are not currently available in the scientific literature.

Conformational Restriction through Cyclization or Rigid Linkers

To understand the bioactive conformation of this compound, medicinal chemists often employ strategies to restrict its conformational flexibility. This can be achieved by introducing cyclic constraints or rigid linkers into the molecular structure. By synthesizing and evaluating a series of conformationally restricted analogues, it is possible to deduce the three-dimensional arrangement that is optimal for binding to its biological target.

Potential Strategies:

Cyclization: Introducing a new ring system that locks the relative orientation of the phenyl and piperidinone rings.

Rigid Linkers: Replacing flexible single bonds with more rigid structures like double bonds or small rings.

A systematic study of such analogues would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds. However, published research detailing the synthesis and conformational analysis of cyclized or rigidified derivatives of this compound could not be located.

Click Chemistry and Bioconjugation Approaches for Advanced Probes

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for creating advanced molecular probes. nih.govscispace.com To apply this to this compound, a derivative containing either a terminal alkyne or an azide group would be synthesized. This "clickable" analogue could then be readily conjugated to a wide variety of reporter molecules (e.g., fluorophores, biotin) that have the complementary functional group. nih.gov

Advantages of Click Chemistry:

High Yield and Specificity: The reaction is highly reliable and proceeds under mild conditions.

Modularity: A single clickable precursor can be used to generate a diverse library of probes.

Bioorthogonality: The azide and alkyne groups are largely unreactive with biological molecules, allowing for clean conjugation in complex environments. scispace.com

Hypothetical Clickable Derivatives:

| Functional Group | Position of Introduction | Subsequent Conjugation Partner |

|---|---|---|

| Terminal Alkyne | Attached to the phenyl ring via an ether linkage. | Azide-functionalized biotin (B1667282) for affinity purification. |

This table outlines potential applications of click chemistry for the derivatization of this compound. Specific examples are not documented in the reviewed literature.

Incorporation of Isotopic Labels for Mechanistic and Metabolic Pathway Tracing (In Vitro)

Isotopically labeled analogues of this compound, where certain atoms are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools for in vitro mechanistic and metabolic studies. These labeled compounds can be traced and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications:

Metabolic Stability: By incubating ¹³C- or ²H-labeled compound with liver microsomes, for example, the formation of metabolites can be tracked, and the sites of metabolic modification can be identified.

Mechanism of Action: Isotopic labeling can be used to follow the fate of the molecule in enzymatic reactions, helping to elucidate its mechanism of inhibition or interaction.

Quantitative Analysis: A stable isotope-labeled version of the compound can serve as an internal standard for accurate quantification in complex biological samples.

Example of Isotopic Labeling Strategy:

| Isotope | Position of Label | Application |

|---|---|---|

| ¹³C₆ | Phenyl ring | Tracing the core scaffold in metabolic pathways. |

| ²H₃ | Methoxy (B1213986) group | Investigating demethylation as a metabolic route. |

The table provides a conceptual framework for the use of isotopic labels with this compound, as specific studies employing this technique for this compound have not been found in the public literature.

Elucidation of Molecular Interactions in in Vitro Biological Systems Mechanistic Focus

Investigation of Enzyme Inhibition/Activation Profiles and Kinetic Mechanisms

No studies detailing the inhibitory or activating effects of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one on any specific enzymes were found. Consequently, data on its kinetic mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, and corresponding kinetic constants (e.g., Ki, IC50), are not available.

Receptor Binding Assays and Allosteric Modulation Studies at the Molecular Level

There is no published research on receptor binding assays conducted with this compound. As a result, its affinity and selectivity for any particular receptor, as well as any potential allosteric modulatory effects, remain uncharacterized.

Cellular Pathway Analysis: Gene Expression, Protein Modulation, and Signaling Cascades (in cell lines)

Investigations into how this compound might alter cellular pathways are absent from the scientific literature. There are no reports on its impact on gene expression, protein modulation, or specific signaling cascades in any cell lines.

Identification of Direct Molecular Targets and Ligand-Target Interaction Characterization

The direct molecular targets of this compound have not been identified. Research characterizing the specific interactions between this ligand and any biological target is not publicly available.

Studies on Subcellular Localization and Trafficking Mechanisms (in cell models)

There are no studies available that have investigated the subcellular localization of this compound within cell models. Information regarding its potential accumulation in specific organelles or its trafficking mechanisms is unknown.

Advanced Imaging Techniques (e.g., Confocal Microscopy, Super-resolution Microscopy) for Subcellular Interactions

The use of advanced imaging techniques to visualize the subcellular interactions of this compound has not been reported. Consequently, there is no visual data, such as that which could be obtained from confocal or super-resolution microscopy, to illustrate its behavior within a cellular context.

Exploration of Potential Applications in Materials Science and Interdisciplinary Chemical Research

Integration into Organic Electronic Materials (e.g., Semiconductors, Photovoltaics)

The electronic properties of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one, characterized by the push-pull system created by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the aromatic ring, suggest its potential as a building block for organic electronic materials. Methoxy substituents are known to influence the emission properties of donor-acceptor molecules, which are fundamental to technologies like thermally activated delayed fluorescence (TADF). acs.org The introduction of methoxy groups can raise the energy of the highest occupied molecular orbital (HOMO) without significantly altering the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. acs.org

The nitro group, a strong electron-withdrawing moiety, significantly influences the chemical properties of aromatic compounds and can decrease the LUMO energy level. numberanalytics.commdpi.com This electronic push-pull effect within the 2-methoxy-5-nitrophenyl fragment could facilitate intramolecular charge transfer, a desirable characteristic for organic semiconductors and components in organic photovoltaic (OPV) devices. The piperidinone ring, while not a traditional electronic component, offers a non-planar, rigid scaffold that could be functionalized to influence molecular packing and film morphology, which are critical factors for charge transport in organic thin-film transistors and for the efficiency of OPV cells.

Utilization as Components in Supramolecular Assemblies and Smart Materials

The structure of this compound contains several features that could be exploited in the design of supramolecular assemblies and smart materials. Piperidone derivatives have been successfully used in supramolecular synthesis, forming predictable hydrogen-bonded structures. nih.gov The carbonyl group of the piperidinone ring can act as a hydrogen bond acceptor, while the aromatic system offers possibilities for π-π stacking interactions.

These non-covalent interactions could be programmed to direct the self-assembly of the molecule into higher-order structures such as gels, liquid crystals, or crystalline networks. The responsiveness of the nitro group to stimuli (e.g., electrochemical or photochemical reduction) could be harnessed to create "smart" materials that change their properties, such as color or fluorescence, in response to external triggers. For instance, the reduction of the nitro group to an amino group would dramatically alter the electronic properties and hydrogen-bonding capabilities of the molecule, leading to a disassembly or rearrangement of the supramolecular structure.

Development as Sensory Probes for Chemical and Environmental Detection

The potential of this compound as a sensory probe is suggested by the properties of its functional groups. Methoxy-substituted aromatic compounds have been shown to enhance the detection sensitivity of fluorescent probes. mdpi.com The nitroaromatic moiety is a well-known electrophile and has been utilized in fluorescent probes based on nucleophilic aromatic substitution (SNAr) reactions for the detection of various analytes. nih.govresearchgate.net

The combination of these groups could lead to a "turn-on" or "turn-off" fluorescent sensor. For example, a nucleophilic analyte could react with the aromatic ring, displacing a leaving group and altering the electronic structure, leading to a change in fluorescence. Furthermore, the electrochemical reducibility of the nitro group could be exploited for the development of electrochemical sensors for environmental pollutants or biologically relevant molecules. researchgate.netresearchgate.net The detection of nitrophenols, for instance, has been achieved using fluorescent metal-organic frameworks, indicating the utility of the nitro-functionalized aromatic core in sensing applications. rsc.org

Application in Heterogeneous or Homogeneous Catalysis

While the direct catalytic activity of this compound is not documented, its constituent parts are highly relevant in the field of catalysis. Nitroaromatic compounds are important industrial chemicals that are often subjected to catalytic reduction to form aromatic amines, which are valuable building blocks for pharmaceuticals, dyes, and polymers. numberanalytics.comnih.gov The reduction of nitroaromatics can be achieved through both heterogeneous and homogeneous catalysis, using various metal catalysts and hydrogen sources. rsc.orgmdpi.comresearchgate.net

Therefore, this compound could serve as a model substrate in the development of new catalytic systems for the selective reduction of nitro groups in the presence of other functional groups. Conversely, the piperidinone scaffold could be modified to act as a ligand for a catalytically active metal center. The nitrogen and oxygen atoms of the piperidinone ring could coordinate with a metal, and further functionalization of the ring could be used to tune the steric and electronic environment of the catalyst, potentially influencing its activity and selectivity in various organic transformations.

Role in Advanced Polymer Chemistry and Nanomaterials Science

The piperidinone moiety has been successfully incorporated into the main chain of conjugated polymers through condensation reactions. researchgate.net This suggests that this compound could be a valuable monomer for the synthesis of novel polymers. The presence of the methoxy and nitro groups would impart specific functionalities to the resulting polymer, potentially leading to materials with interesting optical, electronic, or responsive properties.

For example, a polymer containing this monomer could exhibit intramolecular charge transfer along its backbone, making it a candidate for applications in organic electronics. The piperidinone ring provides a degree of rigidity to the polymer chain, which can influence its solubility and thermal properties. researchgate.net In nanomaterials science, the compound could be used as a surface modifier for nanoparticles, with the nitro group providing a handle for further chemical reactions or for interaction with other materials. The self-assembly properties of the molecule could also be exploited to create structured nanomaterials.

Use as Chemical Tools for Fundamental Research in Chemical Biology

In the realm of chemical biology, this compound holds potential as a chemical tool or probe to investigate biological processes. numberanalytics.com Nitroaromatic compounds are known to be bioreducible and have been used in the design of prodrugs. scielo.brresearchgate.net The nitro group can be reduced by specific enzymes (nitroreductases) under hypoxic conditions, which are characteristic of solid tumors. This suggests that the compound could be investigated as a hypoxia-activated prodrug scaffold.

Furthermore, the piperidinone core is a common feature in many biologically active molecules and natural products, serving as a precursor to the piperidine (B6355638) ring which is a ubiquitous moiety in many drug candidates. nih.govresearchgate.netrsc.orgnih.gov The compound could be used as a starting point for the synthesis of a library of derivatives to probe protein-ligand interactions or to identify new therapeutic agents. The intrinsic properties of the molecule, such as its potential fluorescence, could also be harnessed for imaging applications in cells or tissues.

Data Tables

Table 1: Potential Applications Based on Structural Features

| Structural Feature | Relevant Properties | Potential Applications |

|---|---|---|

| 2-Methoxy-5-nitrophenyl group | Electron push-pull system, electrophilicity | Organic electronics, sensory probes, catalysis substrate |

| Piperidinone ring | Rigid scaffold, hydrogen bond acceptor | Supramolecular assemblies, polymer backbone, ligand design |

| Methoxy group (-OCH₃) | Electron-donating, fluorescence modulation | Tuning electronic properties, enhancing sensor sensitivity |

| Nitro group (-NO₂) | Electron-withdrawing, reducible | Activating group for SNAr, redox-active component, prodrug design |

Table 2: Summary of Research Findings on Related Compound Classes

| Compound Class | Key Findings | Relevance to this compound |

|---|---|---|

| Methoxy-substituted aromatics | Can tune HOMO/LUMO levels and enhance fluorescence quantum yields. acs.orgmdpi.com | Suggests potential for tunable electronic properties and use in fluorescent probes. |

| Nitroaromatic compounds | Widely used in synthesis, catalysis, and as prodrugs; exhibit toxicity. nih.govscielo.brnih.gov | Indicates potential as a synthetic intermediate, a substrate for catalysis, and a scaffold for chemical biology tools. |

| Piperidone derivatives | Used in the synthesis of conjugated polymers and supramolecular structures. nih.govresearchgate.net | Highlights the potential for incorporation into novel materials and self-assembling systems. |

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Optimization of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrices

Hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are powerful tools for the analysis of "1-(2-Methoxy-5-nitrophenyl)piperidin-2-one" in intricate research samples.

LC-MS/MS offers high sensitivity and selectivity for non-volatile and thermally labile compounds. The optimization of an LC-MS/MS method for "this compound" would involve careful selection of the stationary phase, mobile phase composition, and mass spectrometric conditions. A reversed-phase C18 column would likely be suitable for separation, with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution would be employed to ensure efficient separation from matrix components. For detection, electrospray ionization (ESI) in positive ion mode is anticipated to be effective due to the presence of nitrogen atoms that can be readily protonated. The optimization of MS/MS parameters, such as precursor and product ions, collision energy, and cone voltage, is critical for achieving high sensitivity and specificity.

GC-MS/MS is a viable alternative, particularly for volatile and thermally stable derivatives of the compound. Given the structure of "this compound," derivatization might be necessary to improve its volatility and thermal stability. nih.gov The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, would be crucial for achieving good chromatographic resolution. epa.gov Electron impact (EI) or chemical ionization (CI) could be used as the ionization source. nih.gov Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and reduce background noise, enabling trace-level detection in complex matrices. gcms.czmdpi.com

Illustrative LC-MS/MS Parameters for Analysis of a Structurally Similar Compound:

| Parameter | Illustrative Value |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the compound |

| Product Ions (m/z) | Two to three characteristic fragment ions |

| Collision Energy | Optimized for each transition |

Application of Capillary Electrophoresis (CE) and Microfluidic Devices for Separation and Analysis

Capillary Electrophoresis (CE) and microfluidic devices represent promising alternatives for the rapid and efficient separation and analysis of "this compound." These techniques offer advantages such as high separation efficiency, low sample and reagent consumption, and short analysis times. nih.govacs.org

For the analysis of a compound like "this compound," Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation in CZE is based on the differences in the electrophoretic mobilities of the analytes. The optimization of the background electrolyte (BGE) is a critical parameter, including its pH, ionic strength, and the addition of organic modifiers like methanol or acetonitrile to improve resolution. researchgate.net For compounds with limited UV absorbance, indirect UV detection or coupling CE with mass spectrometry (CE-MS) would be necessary to achieve the required sensitivity.

Microfluidic devices, or "lab-on-a-chip" systems, can integrate sample injection, separation, and detection on a single platform. This miniaturization leads to significantly faster analysis times and reduced sample volumes. The principles of separation are similar to conventional CE, but the microscale dimensions can lead to enhanced separation performance.

Electrochemical Sensors and Biosensors for Compound Detection and Interaction Monitoring

Electrochemical sensors and biosensors offer a rapid, sensitive, and cost-effective approach for the detection of "this compound." The presence of the nitroaromatic group in the molecule makes it electrochemically active and thus a good candidate for electrochemical detection. acs.orgrsc.orgacs.org

The electrochemical reduction of the nitro group at a modified electrode surface can be used as the basis for detection. researchgate.net Various electrode materials, such as glassy carbon, carbon paste, or metal nanoparticles, can be modified to enhance the sensitivity and selectivity of the sensor. acs.orgresearchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for analysis. rsc.org The development of such a sensor would involve optimizing parameters like the electrode material, the supporting electrolyte, and the pH of the medium to achieve the best analytical performance.

Biosensors can be developed by immobilizing a biological recognition element, such as an enzyme or an antibody, onto the electrode surface. This would provide high selectivity for the target compound. For instance, an enzyme that specifically interacts with the piperidinone or the nitrophenyl moiety could be used. The interaction between the compound and the enzyme would lead to a measurable electrochemical signal.

Development of Immunoassays or Aptamer-Based Assays as Research Tools

Immunoassays and aptamer-based assays are highly specific and sensitive techniques that can be developed as research tools for the detection and quantification of "this compound."

Immunoassays are based on the specific binding between an antibody and an antigen. For a small molecule like "this compound," a competitive immunoassay format would be the most suitable approach. nih.govquanterix.comresearchgate.net This involves synthesizing a conjugate of the target compound (or a derivative) with a carrier protein to produce antibodies. The assay would then involve the competition between the free compound in the sample and a labeled version of the compound for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Aptamer-based assays utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptamers can be selected in vitro for "this compound" through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Once an aptamer is identified, various assay formats, similar to immunoassays, can be developed for detection.

Micro-extraction and Sample Preparation Strategies for Trace Analysis in Research Samples

Effective sample preparation is crucial for the accurate and reliable trace analysis of "this compound" in complex research samples. Micro-extraction techniques are particularly advantageous as they are miniaturized, consume less solvent, and can provide high enrichment factors. ijrpc.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.gov The choice of fiber coating is critical and would depend on the polarity and volatility of the target compound. For a semi-volatile compound like "this compound," a fiber with a mixed-phase polarity might be optimal. Headspace SPME could be employed for volatile matrices, while direct immersion SPME would be suitable for liquid samples. acs.org

Liquid-Phase Microextraction (LPME) involves the use of a small volume of an immiscible solvent to extract the analyte from the sample. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a popular variant where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution with a large surface area for efficient extraction. nih.gov

Illustrative Sample Preparation Techniques for a Similar Compound in a Research Matrix:

| Technique | Description | Potential Advantages |

| Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. | Good for cleaning up complex matrices and concentrating the analyte. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | A classic and versatile technique, but can be solvent-intensive. |

| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an extraction and a dispersive SPE cleanup. | High throughput and effective for a wide range of analytes in various matrices. |

Future Research Directions and Unaddressed Challenges in the Study of 1 2 Methoxy 5 Nitrophenyl Piperidin 2 One

Identification of Novel Reactivity Modalities and Unexplored Synthetic Transformations

The exploration of novel reactivity is a cornerstone of chemical innovation. For 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one, several avenues of synthetic transformation remain uncharted. Future research should prioritize the investigation of advanced catalytic methods to functionalize this molecule in ways not yet achieved.

Potential Research Directions:

Asymmetric Catalysis: The development of enantioselective syntheses of substituted piperidinones is an area of significant interest. rsc.orgacs.orgresearchgate.netnih.gov Future work could focus on organocatalytic or transition-metal-catalyzed asymmetric transformations to introduce chirality to the piperidinone core of this compound. This would open pathways to stereoisomerically pure compounds with potentially distinct biological activities.

Photoredox and Electrochemical Catalysis: Modern synthetic techniques like photoredox and electrochemical catalysis offer unique reactivity pathways. sid.ir Investigating the behavior of this compound under such conditions could lead to novel C-H functionalization, cross-coupling reactions, or ring-modification reactions that are inaccessible through traditional thermal methods. The nitroaromatic moiety, in particular, is known to be susceptible to electrochemical reduction, which could be harnessed for selective transformations. sid.ir

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable for creating libraries of analogs for biological screening. This could involve selective C-H activation of the aromatic or piperidinone rings.

Unaddressed Challenges:

Chemoselectivity: The presence of multiple functional groups (amide, ether, nitro) presents a significant challenge in achieving chemoselective transformations. Future synthetic strategies must address the selective activation of one functional group in the presence of others.

Scalability: Many modern catalytic methods are developed on a small scale. A significant challenge will be to develop scalable and efficient syntheses of functionalized derivatives of this compound suitable for further investigation.

Exploration of Untapped Molecular Interaction Mechanisms in Diverse In Vitro Systems

The biological potential of this compound is entirely unexplored. Understanding its interactions with biological macromolecules is a critical first step in identifying any potential therapeutic applications.

Potential Research Directions:

High-Throughput Screening: Screening this compound against a broad range of biological targets, such as enzymes and receptors, could rapidly identify potential areas of bioactivity.

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that could be elaborated upon to design more potent and selective ligands for identified biological targets.

Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the binding kinetics and thermodynamics of the compound with purified proteins.

Cellular Thermal Shift Assays (CETSA): This technique can be used to identify protein targets of the compound in a cellular context.

Unaddressed Challenges:

Target Identification: Without any prior knowledge of its biological activity, identifying the initial molecular targets of this compound will be a significant hurdle.

Understanding Non-Covalent Interactions: A detailed understanding of the specific non-covalent interactions (e.g., hydrogen bonding, pi-stacking, hydrophobic interactions) that govern the binding of this compound to any identified targets will require sophisticated experimental and computational approaches.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The adoption of emerging technologies can significantly accelerate the research and development process for novel chemical entities. The study of this compound would benefit immensely from the integration of such technologies.

Potential Research Directions:

Flow Chemistry and Microfluidics: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes. durham.ac.ukelveflow.com The synthesis of this compound and its derivatives could be optimized and automated using microfluidic reactors. durham.ac.ukresearchgate.net

Automated Synthesis Platforms: The use of automated synthesis platforms could enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

In-situ Reaction Monitoring: Advanced spectroscopic techniques, such as in-situ Raman and IR spectroscopy, can provide real-time kinetic and mechanistic data on the synthesis of this compound, facilitating rapid optimization. mdpi.comnih.govspectroscopyonline.comnih.gov

Unaddressed Challenges:

Technology Integration: The initial investment and expertise required to establish and operate these advanced synthesis and characterization platforms can be a barrier.

Data Handling and Analysis: High-throughput experimentation and in-situ monitoring generate large datasets that require sophisticated data analysis and management tools.

Advancement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, the development of predictive models is a crucial and entirely open area of research.

Potential Research Directions:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Should any biological activity be identified, QSAR models can be developed to correlate the structural features of this compound and its analogs with their activity. nih.govmdpi.comijpbs.com This would enable the in silico design of more potent compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques can provide detailed insights into the steric and electronic requirements for biological activity, guiding the design of new molecules with improved properties. nih.govijpsonline.comgoogle.commdpi.comresearchgate.netmdpi.com

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This can help in understanding its chemical behavior and interpreting experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets or in different solvent environments.

Unaddressed Challenges:

Lack of Experimental Data: The accuracy of any predictive model is highly dependent on the quality and quantity of the experimental data used for its training and validation. The current lack of data for this compound is the primary obstacle.

Model Validation: Rigorous internal and external validation is necessary to ensure the predictive power of any developed computational model.

Interdisciplinary Opportunities for the Compound's Utilization in Novel Scientific Domains

The unique combination of a nitrophenyl group and a piperidinone scaffold may endow this compound with properties that are of interest in diverse scientific fields beyond traditional organic and medicinal chemistry.

Potential Research Directions:

Materials Science: The nitroaromatic moiety is known to be a component in some energetic materials and polymers. nanosoftpolymers.comnih.govacs.org The potential of this compound as a monomer or an additive in the development of novel polymers with specific optical or electronic properties could be explored.

Chemical Biology: The compound could be functionalized with fluorescent tags or other reporter groups to be used as a chemical probe for studying biological processes.

Supramolecular Chemistry: The piperidinone ring can participate in hydrogen bonding, suggesting that this compound could be a building block for the construction of novel supramolecular assemblies. nih.gov

Unaddressed Challenges:

Property Characterization: A thorough characterization of the physicochemical properties of this compound, such as its photophysical properties, thermal stability, and self-assembly behavior, is a prerequisite for its application in these interdisciplinary areas.

Collaboration: Realizing the potential of this compound in novel domains will require close collaboration between chemists, materials scientists, and biologists.

Addressing Fundamental Gaps in Understanding the Compound's Molecular Behavior and Potential